molecular formula C16H14N6OS B11151666 5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide

5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11151666
M. Wt: 338.4 g/mol
InChI Key: UGBHFPLUZZJGJH-UHFFFAOYSA-N
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Description

5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structuresCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s heterocyclic structure allows it to form stable interactions with these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of heterocyclic structures, which may confer distinct biological and chemical properties compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

5-thiophen-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N6OS/c23-16(12-10-11(18-19-12)13-4-3-9-24-13)17-7-6-15-21-20-14-5-1-2-8-22(14)15/h1-5,8-10H,6-7H2,(H,17,23)(H,18,19)

InChI Key

UGBHFPLUZZJGJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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